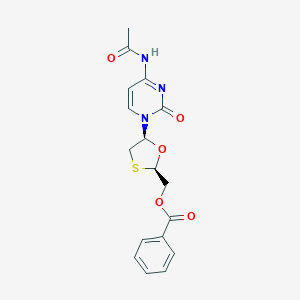

N-Acetyl O-Benzyl Lamivudine

Beschreibung

Overview of Nucleoside Analogues as Antiviral Agents

Nucleoside analogues are synthetic compounds that are structurally similar to natural nucleosides. sci-hub.se Their therapeutic power lies in their ability to be mistaken by viral enzymes for the real building blocks of genetic material, thereby interfering with viral replication.

The journey of nucleoside analogues began in the 1950s, initially explored for their potential as anticancer agents. sci-hub.se Their application in antiviral therapy marked a significant turning point, leading to the development of drugs effective against herpesviruses, and later, the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). googleapis.comspringernature.com The introduction of these agents has been pivotal in transforming life-threatening viral infections into manageable chronic conditions. springernature.com

Nucleoside analogues can be broadly classified based on the modifications made to their core structure, which consists of a nucleobase and a sugar moiety. libretexts.orgnih.gov These modifications are key to their antiviral activity and can include:

Sugar-modified analogues: Changes are made to the sugar ring, such as in the case of lamivudine (B182088) where the 3' carbon of the pentose (B10789219) ring is replaced by a sulfur atom. sci-hub.senih.gov

Base-modified analogues: The nitrogenous base is altered. sci-hub.se

Analogues with modified phosphate (B84403) groups: Modifications are made to the phosphate group. sci-hub.se

These structural variations allow for a diverse range of mechanisms, from acting as chain terminators in DNA synthesis to inhibiting viral polymerases. googleapis.com

Table 1: Classification of Selected Nucleoside Analogues

| Class | Modification | Example(s) | Primary Target(s) |

|---|---|---|---|

| Deoxycytidine Analogues | Modified deoxycytidine | Lamivudine, Emtricitabine, Zalcitabine | HIV, Hepatitis B pharmaffiliates.com |

| Deoxyadenosine Analogues | Modified deoxyadenosine | Didanosine, Vidarabine | HIV, Antiviral pharmaffiliates.com |

| Guanosine Analogues | Modified guanosine | Abacavir, Acyclovir, Entecavir | HIV, Herpes, Hepatitis B pharmaffiliates.com |

| Thymidine Analogues | Modified thymidine | Zidovudine (AZT), Stavudine | HIV pharmaffiliates.com |

The Pivotal Role of Lamivudine (3TC) in Antiretroviral and Anti-Hepatitis B Therapy

Lamivudine, also known as 3TC, is a potent synthetic nucleoside analogue that has been a mainstay in the treatment of HIV-1 and HBV infections since its approval in 1995. acs.orggoogle.com It is recognized for its efficacy and is included in the World Health Organization's List of Essential Medicines. google.com

Lamivudine is administered as a prodrug and must be activated within the cell to exert its antiviral effect. google.com The process involves intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP). beilstein-journals.org

This active metabolite then acts as a competitive inhibitor of viral reverse transcriptase. google.com It competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain. beilstein-journals.org Once incorporated, the lack of a 3'-hydroxyl group on lamivudine's structure prevents the formation of the next phosphodiester bond, effectively terminating DNA chain elongation and halting viral replication. nih.govgoogle.com

Clinical studies have demonstrated the high efficacy of lamivudine-containing regimens. For instance, in second-line ART for HIV, a regimen including tenofovir (B777), lamivudine, and dolutegravir (B560016) showed that 85% of participants achieved virological suppression by week 24. rsc.org Furthermore, systematic reviews and meta-analyses have suggested that lamivudine and another similar NRTI, emtricitabine, are clinically equivalent in terms of treatment success. In treatment-naïve HIV-1 patients, a dual regimen of dolutegravir plus lamivudine has shown non-inferior efficacy compared to certain three-drug regimens.

Table 2: Key Characteristics of Lamivudine

| Characteristic | Description |

|---|---|

| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) nih.gov |

| Primary Indications | HIV-1 Infection, Chronic Hepatitis B Infection nih.gov |

| Mechanism of Action | Competitive inhibition of viral reverse transcriptase and DNA chain termination google.com |

| Bioavailability | Approximately 82% in adults acs.org |

| Metabolism | Minor route of elimination; primarily excreted unchanged in urine nih.gov |

N-Acetyl O-Benzyl Lamivudine: A Protected Intermediate in Advanced Lamivudine Chemistry

The synthesis of a complex molecule like lamivudine requires a precise, multi-step process. In this context, this compound serves as a critical, though transient, intermediate.

In the stereoselective synthesis of lamivudine, it is crucial to control the chemical reactions to produce the correct three-dimensional structure of the final drug molecule, as different stereoisomers can have vastly different biological activities and toxicities. To achieve this, chemists use "protecting groups" to temporarily block reactive parts of a molecule, directing the reaction to the desired location.

In the case of this compound, the N-acetyl group protects the amino group on the cytosine base, while the O-benzyl group (or a similar acyl group like benzoyl) protects the hydroxyl group on the oxathiolane ring. libretexts.org This protection is essential during the key "glycosylation" step, where the modified sugar (the oxathiolane ring) is attached to the nucleobase (cytosine). google.combeilstein-journals.org Without these protecting groups, unwanted side reactions would occur, leading to a mixture of products and a low yield of the desired lamivudine isomer.

The synthesis generally involves the coupling of a protected oxathiolane intermediate with a protected cytosine, such as N-acetylcytosine. sci-hub.se This forms a protected lamivudine derivative like this compound. In the final steps of the synthesis, these protecting groups are removed through a deprotection reaction to yield the pure, active lamivudine. beilstein-journals.org The use of such protected intermediates is a hallmark of advanced organic synthesis, enabling the efficient and stereocontrolled production of vital medicines.

Structural Context and Rationale for Protection

The chemical synthesis of complex molecules like Lamivudine, which possesses multiple reactive sites, requires a strategy of selective protection and deprotection. organic-chemistry.org Lamivudine's structure contains two key functional groups that must be masked to prevent unwanted side-reactions during the crucial bond-forming steps: the exocyclic amino group on the cytosine base and the primary hydroxyl group on the 1,3-oxathiolane (B1218472) ring. google.comnih.gov The use of protecting groups is essential to direct the synthesis towards the desired stereoisomer, as different isomers of a drug can have varied potency and cytotoxicity. researchgate.net

The "N-Acetyl" group serves as a protecting shield for the N4-amino group of the cytosine moiety. libretexts.orgresearchgate.net This is a widely used strategy in nucleoside chemistry. nih.govresearchgate.net The acetyl group is stable under various reaction conditions, particularly the acidic and coupling conditions used for glycosylation, but can be selectively removed under basic conditions (e.g., using ammonia (B1221849) or methylamine) in the final stages of synthesis to restore the amine function. libretexts.orgtcichemicals.com

The "O-Benzyl" group (Bn) is a common protecting group for hydroxyl functions, particularly in sugar and nucleoside chemistry. libretexts.org It shields the 5'-hydroxyl group on the oxathiolane ring, preventing it from interfering with the coupling reaction between the base and the sugar analogue. The benzyl (B1604629) group is typically removed via hydrogenolysis, a reductive cleavage method that is generally mild and does not affect other parts of the molecule. libretexts.org This strategic protection ensures that the glycosylation reaction proceeds with high regioselectivity and efficiency.

Position in Contemporary Lamivudine Synthetic Pathways

The synthesis of Lamivudine is an example of convergent synthesis, where the heterocyclic base and the sugar-like moiety are prepared separately and then joined. This compound is the direct product of the central carbon-nitrogen bond-forming reaction in this process.

Contemporary synthetic routes for Lamivudine typically involve the following key stages:

Preparation of Precursors : This involves preparing a protected 1,3-oxathiolane ring and a protected cytosine base. The base is commonly protected as N-acetylcytosine. google.comgoogle.com

Glycosylation Coupling Reaction : This is the critical step where the protected oxathiolane is coupled with the protected cytosine base (often a silylated version of N-acetylcytosine) to form the crucial N-glycosidic bond. google.comrsc.org This reaction, which can be catalyzed by a Lewis acid, results in the formation of this compound. researchgate.net The Vorbrüggen coupling is a frequently used method for this transformation. rsc.org

Deprotection : Following the successful coupling, this compound undergoes deprotection. google.com This final step involves the removal of the N-acetyl and O-benzyl groups to unmask the amino and hydroxyl functionalities, respectively. This yields the final, biologically active Lamivudine molecule. google.com

Therefore, this compound exists as the pivotal intermediate immediately following the assembly of the core nucleoside structure and just before the final deprotection steps that furnish the active drug.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1091585-30-6 pharmaffiliates.comscbt.com |

| Molecular Formula | C₁₇H₁₇N₃O₅S pharmaffiliates.comscbt.com |

| Molecular Weight | 375.4 g/mol pharmaffiliates.comscbt.com |

| Appearance | White Solid de-code.co.in |

| Synonym | N-[1-[(2R,5S)-2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl-acetamide de-code.co.in |

Table 2: Compound Names Mentioned | Compound Name | | :--- | | this compound | | Lamivudine | | Cytosine | | N-acetylcytosine | Lamivudine | | Cytosine | | N-acetylcytosine |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSGJSLVQHXINJ-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Profile and Antiviral Efficacy of Lamivudine and Advanced Analogs

Elucidation of the Molecular Mechanism of Antiviral Action

Lamivudine (B182088), a synthetic nucleoside analogue, exerts its antiviral effects against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) through a well-defined molecular pathway. drugbank.compharmgkb.org As an analogue of cytidine (B196190), its primary mechanism involves the disruption of viral DNA synthesis. wikipedia.org The drug itself is a pro-drug that, upon entering a host cell, undergoes a series of transformations to become a potent antiviral agent. researchgate.net

Selective Inhibition of Viral Reverse Transcriptase (RT)

Lamivudine is a powerful inhibitor of both HIV reverse transcriptase and HBV polymerase. drugbank.comwikipedia.org Its selectivity is a key feature of its therapeutic success; it is not readily recognized as a substrate by human DNA polymerases, which minimizes its impact on the host's cellular machinery. nih.gov The active form of lamivudine targets the viral enzymes responsible for replicating the viral genome. patsnap.com

Once converted into its active triphosphate form, lamivudine triphosphate (3TC-TP), the molecule structurally mimics the natural deoxycytidine triphosphate (dCTP). patsnap.comfrontiersin.org This structural similarity allows it to compete with dCTP for the active site of the viral reverse transcriptase. patsnap.compharmgkb.org By binding to the enzyme, 3TC-TP effectively reduces the rate at which the natural nucleotides are incorporated into the growing viral DNA chain. frontiersin.org

The critical feature of lamivudine that enables it to halt viral replication is the absence of a 3'-hydroxyl (-OH) group on its sugar moiety. wikipedia.orgresearchgate.net In normal DNA synthesis, the 3'-OH group is essential for forming a phosphodiester bond with the next incoming nucleotide, allowing the DNA chain to elongate. drugbank.com When lamivudine triphosphate is incorporated into the viral DNA strand by reverse transcriptase, this lack of a 3'-OH group makes further extension of the DNA chain impossible. wikipedia.orgpatsnap.com This event effectively terminates the synthesis of viral DNA, thereby preventing the virus from producing complete copies of its genome and replicating. drugbank.compatsnap.com

Intracellular Phosphorylation Cascade to Active Metabolites

Lamivudine is administered in an inactive form and must be metabolized within the cell to exert its antiviral effect. pharmgkb.orgpharmgkb.org This process involves a series of phosphorylation steps carried out by host cell enzymes. researchgate.net

Upon entering the cell, either through passive diffusion or active transport, lamivudine is sequentially phosphorylated. researchgate.netpharmgkb.org This cascade is initiated by deoxycytidine kinase, which converts lamivudine to lamivudine monophosphate (3TC-MP). researchgate.netpharmgkb.org Subsequently, other cellular kinases, such as cytidine monophosphate/deoxycytidine monophosphate kinase, convert the monophosphate form to lamivudine diphosphate (B83284) (3TC-DP). researchgate.netpharmgkb.org The final and rate-limiting step is the phosphorylation of 3TC-DP to the active lamivudine triphosphate (3TC-TP), a reaction catalyzed by nucleoside diphosphate kinase. researchgate.netpharmgkb.org The high intracellular ratio of ATP to ADP helps to drive this phosphorylation process forward. frontiersin.org

Interactive Data Table: Enzymes in Lamivudine Phosphorylation

| Step | Precursor | Product | Key Enzyme(s) |

| Phosphorylation 1 | Lamivudine (3TC) | Lamivudine Monophosphate (3TC-MP) | Deoxycytidine kinase |

| Phosphorylation 2 | 3TC-MP | Lamivudine Diphosphate (3TC-DP) | Cytidine monophosphate/deoxycytidine monophosphate kinase |

| Phosphorylation 3 | 3TC-DP | Lamivudine Triphosphate (3TC-TP) | Nucleoside diphosphate kinase |

The active metabolite, 3TC-TP, is the molecule that directly interacts with viral polymerases. drugbank.com In the case of Hepatitis B, 3TC-TP targets the HBV polymerase, which has reverse transcriptase activity. patsnap.com The incorporation of 3TC-TP into the elongating viral DNA by HBV polymerase leads to the termination of the chain. drugbank.compatsnap.com While highly effective, prolonged therapy can lead to the emergence of resistant HBV strains, most commonly involving mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the polymerase. wikipedia.orgoup.com Molecular modeling suggests that these mutations can cause steric hindrance, which interferes with the binding of lamivudine triphosphate to the active site of the viral enzyme. oup.comasm.org

In Vitro Antiviral Spectrum and Potency

Lamivudine, a synthetic nucleoside analog, demonstrates potent antiviral activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). nih.govwikipedia.org Its efficacy stems from its ability to inhibit the reverse transcriptase enzyme crucial for the replication of these viruses. wikipedia.orgdrugbank.com

Lamivudine is a cornerstone of combination antiretroviral therapy (cART) for the management of HIV-1 infection. nih.govfrontiersin.org Upon entering a host cell, lamivudine is phosphorylated to its active triphosphate form, lamivudine triphosphate (L-TP). nih.gov L-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase. wikipedia.orgdrugbank.com It competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain. nih.gov The absence of a 3'-hydroxyl group on the incorporated lamivudine molecule results in the termination of DNA chain elongation, thereby halting viral replication. wikipedia.orgdrugbank.com

In vitro studies have demonstrated the potent anti-HIV-1 activity of lamivudine. The effective concentration 50% (EC₅₀), which is the concentration of the drug that inhibits 50% of viral replication, for lamivudine against laboratory-adapted strains of HIV-1 ranges from 0.07 to 9.8 µM in various T-cell lines. mdpi.com

Similar to its action against HIV-1, lamivudine is also effective in inhibiting the replication of HBV. nih.govwikipedia.org The drug is phosphorylated intracellularly to L-TP, which then competitively inhibits the HBV polymerase, an enzyme with reverse transcriptase activity. fda.gov Incorporation of the monophosphate form of lamivudine into the viral DNA leads to chain termination and suppression of HBV replication. fda.gov Lamivudine has been shown to reduce HBV viral load, leading to improvements in liver inflammation and histology. fda.gov

A significant breakthrough in antiviral chemotherapy was the discovery that nucleoside analogues with the unnatural L-configuration can possess biological activity. nih.gov Lamivudine, or (-)-2',3'-dideoxy-3'-thiacytidine (3TC), is the L-enantiomer of its racemic mixture. acs.org While both enantiomers exhibit similar antiviral potency, the L-enantiomer (lamivudine) is substantially less cytotoxic than its D-counterpart. acs.org This stereoselectivity is a key advantage, as L-lamivudine is not readily recognized as a substrate by human DNA polymerases, thus minimizing its impact on host cell functions. nih.gov The development of lamivudine as the first L-nucleoside enantiomer approved for treating HIV and HBV paved the way for the development of other L-nucleoside antiviral agents. nih.govresearchgate.net

| Enantiomer | Antiviral Activity | Cytotoxicity | Clinical Use |

| L-Lamivudine (3TC) | Potent | Low | Approved for HIV and HBV treatment |

| D-enantiomer | Potent | High | Not used clinically due to toxicity |

To enhance the therapeutic efficacy of lamivudine, various prodrug strategies have been explored. Prodrugs are inactive or less active derivatives of a parent drug that are converted into the active form within the body. researchgate.net The primary goals of lamivudine prodrug design are to improve its lipophilicity, facilitate passive diffusion across cell membranes, and increase intracellular concentrations of the active triphosphate metabolite. preprints.org

One approach involves creating phosphoramidate (B1195095) pronucleotides. For instance, a long-acting nanoformulated lamivudine ProTide, designated M23TC, demonstrated a three-fold improvement in EC₅₀ in human monocyte-derived macrophages compared to native lamivudine. nih.gov This enhanced activity is attributed to improved cellular drug uptake and conversion to the active triphosphate form. nih.gov Studies with nanoformulated M23TC showed significantly enhanced cellular drug uptake and retention, with intracellular lamivudine triphosphate levels reaching 16,798 fmol/10⁶ cells, considerably greater than that observed with native lamivudine treatment (4,747 fmol/10⁶ cells). nih.gov

Another strategy involves creating carbonate prodrugs of lamivudine. These prodrugs exhibit increased lipophilicity compared to the parent drug, with log P values ranging from -0.81 to 1.72, as opposed to -0.91 for lamivudine, which is expected to improve their ability to cross cellular membranes. preprints.org Similarly, attaching stearate (B1226849) to lamivudine to create prodrugs has been shown to increase the log P value from -0.95 to 1.82, thereby enhancing its lipophilicity and potential for improved cellular uptake. preprints.org The covalent attachment of lamivudine to polymers like poly(ε-caprolactone) to form macromolecular prodrugs is another innovative approach to achieve controlled and prolonged drug release. mdpi.com

| Prodrug Strategy | Modification | Advantage | Example |

| Phosphoramidate Pronucleotide | Addition of a phosphoramidate moiety | Improved intracellular delivery and enhanced antiretroviral activity | M23TC |

| Carbonate Prodrugs | Addition of a carbonate group with various alcohols | Increased lipophilicity for better passive diffusion | Lamivudine carbonate derivatives |

| Fatty Acyl Derivatives | Attachment of a fatty acyl chain (e.g., stearate) | Increased lipophilicity | Lamivudine-stearate |

| Macromolecular Prodrug | Covalent attachment to a polymer | Controlled and prolonged drug release | Lamivudine-poly(ε-caprolactone) |

Mechanisms of Antiviral Drug Resistance

A significant challenge in the long-term treatment of HIV-1 is the emergence of drug-resistant viral strains.

The most common mutation associated with high-level resistance to lamivudine is the M184V substitution in the HIV-1 reverse transcriptase enzyme. nih.govresearchgate.net This mutation involves the change of a methionine residue to a valine at codon 184 of the reverse transcriptase gene. drgermophile.com The M184V mutation can emerge rapidly, sometimes within weeks of initiating lamivudine-containing therapy. nih.govnih.gov

While M184V is the primary mutation, other mutational patterns have been identified that can confer moderate levels of phenotypic resistance to lamivudine in the absence of M184V. asm.org These may involve a cluster of other mutations within the reverse transcriptase gene. asm.org

Strategies for Overcoming Resistance with Advanced Analogs

Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and hepatitis B virus (HBV) infections. Its efficacy, however, is significantly challenged by the emergence of drug-resistant viral strains. For HIV-1, the primary mutation conferring high-level resistance is the M184V substitution in the reverse transcriptase enzyme, which can develop rapidly. Similarly, in HBV, mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase lead to resistance. europa.eunih.gov The rates of lamivudine resistance in HBV patients can increase significantly with the duration of therapy, reaching 26% by year two and 55% by year seven in one cohort study. nih.gov

To counter this, the development of advanced analogs focuses on several key strategies. A primary approach is the design of compounds that can either evade recognition by the mutated enzyme or bind to it with sufficient affinity to maintain inhibitory activity. This often involves modifications to the nucleoside's sugar or base moiety. ekb.eg Another critical strategy is to improve the intracellular delivery and activation of the drug. Since nucleoside analogs must be phosphorylated by host cell kinases to their active triphosphate form, enhancing this process can increase intracellular drug concentrations, helping to overcome resistance. ekb.egmdpi.com

N-Acetyl O-Benzyl Lamivudine represents a synthetically modified analog of lamivudine. nih.govscbt.com While specific data on its efficacy against resistant strains is not extensively detailed in clinical literature, its structural modifications point to its role as a prodrug or a key intermediate in the synthesis of more complex analogs. rsc.orggoogle.com The addition of acetyl and benzyl (B1604629) groups alters the molecule's properties, such as lipophilicity. vulcanchem.com This increased lipophilicity can potentially enhance the compound's ability to cross lipid-rich cell membranes, a significant hurdle for many nucleoside analogs. mdpi.com By improving cellular uptake, such modifications could lead to higher intracellular concentrations of the parent drug, lamivudine, after the protective groups are cleaved by cellular enzymes. This prodrug strategy is a validated approach to improve the therapeutic index and overcome some mechanisms of resistance by ensuring more of the active compound reaches its intracellular target. ekb.eg

| Lamivudine Resistance Mutations | Associated Virus | Impact on Therapy |

| M184V | HIV-1 | High-level resistance to lamivudine; can emerge within weeks of monotherapy. |

| YMDD Motif Variants | HBV | Confers resistance to lamivudine, with incidence increasing over time. europa.eunih.govnih.gov |

| K103N | HIV-1 | A common non-nucleoside reverse transcriptase inhibitor (NNRTI) mutation that highlights the challenge of cross-resistance, necessitating novel analog designs. acs.orgresearchgate.net |

Cellular and Subcellular Distribution of Nucleoside Analogues (General Principles)

The antiviral activity of nucleoside analogues like lamivudine is entirely dependent on their ability to enter host cells and be converted into their pharmacologically active form. The journey from extracellular space to the site of viral replication involves several critical steps governed by general principles of cellular biology and biochemistry.

First, the nucleoside analog must traverse the cell membrane. Due to the negative charges of phosphate (B84403) groups at physiological pH, phosphorylated nucleotides are generally unable to penetrate cell membranes effectively. mdpi.com Therefore, drugs are administered as unphosphorylated nucleosides (e.g., lamivudine) or as prodrugs designed to mask polarity. ekb.eg These unphosphorylated analogs can be transported into the cell via specific nucleoside transporter proteins or, if sufficiently lipophilic, through passive diffusion. Modifications like the O-benzyl group in this compound increase lipophilicity, which can favor passage through the lipid bilayer. vulcanchem.com

Once inside the cell's cytoplasm, the nucleoside analog undergoes sequential phosphorylation by host cell kinases to yield the mono-, di-, and finally the triphosphate derivative. europa.eumdpi.com For lamivudine, this process creates lamivudine triphosphate (L-TP), the active metabolite. europa.eu This metabolic activation is often a rate-limiting step, as viral analogs can be poor substrates for cellular kinases compared to natural nucleosides. mdpi.com Inefficient phosphorylation leads to low concentrations of the active triphosphate form, potentially reducing antiviral efficacy. mdpi.com

The active nucleoside triphosphate then exerts its effect at the subcellular site of viral nucleic acid synthesis. For HIV, this occurs in the cytoplasm where reverse transcriptase converts viral RNA to DNA. For HBV, replication primarily occurs within the nucleus of the infected hepatocyte. europa.eu The active L-TP competes with the natural deoxynucleotide (deoxycytidine triphosphate) for incorporation into the growing viral DNA chain by the viral polymerase (reverse transcriptase). europa.eu Because lamivudine lacks a 3'-hydroxyl group, its incorporation results in the immediate termination of DNA chain elongation, thereby halting viral replication. europa.eunih.gov While L-TP is a potent inhibitor of viral polymerases, it is a weak inhibitor of human DNA polymerases, which accounts for its selective antiviral activity. europa.eu

| Step | Description | Key Factors |

| 1. Cellular Uptake | The nucleoside analog crosses the host cell membrane to enter the cytoplasm. | Active transport (nucleoside transporters), passive diffusion, lipophilicity of the analog. ekb.egmdpi.com |

| 2. First Phosphorylation | A host cell kinase adds the first phosphate group, creating a nucleoside monophosphate. | This is often the rate-limiting step and a potential site for drug resistance. ekb.egmdpi.com |

| 3. Second & Third Phosphorylation | Subsequent phosphorylations by other cellular kinases yield the active nucleoside triphosphate. | Efficiency of cellular kinases, feedback mechanisms. mdpi.com |

| 4. Action at Target Site | The active triphosphate competes with natural nucleotides for incorporation into viral DNA by the viral polymerase, causing chain termination. | Affinity for viral polymerase vs. host polymerases, subcellular location of viral replication (cytoplasm/nucleus). europa.euwikipedia.org |

Advanced Research Methodologies and Analytical Techniques in N Acetyl O Benzyl Lamivudine and Analog Development

Chemical Synthesis and Purification Methodologies

The synthesis of N-Acetyl O-Benzyl Lamivudine (B182088) involves a multi-step process, beginning with the strategic modification of the parent lamivudine molecule. This typically includes the protection of the hydroxyl group with a benzyl (B1604629) moiety and the acetylation of the cytosine amine group. The purification of the final product is critical to isolate the desired compound from reactants, byproducts, and stereoisomers.

Effective synthesis requires continuous monitoring to determine reaction completion and minimize the formation of impurities. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed. For instance, in glycosylation reactions common in nucleoside synthesis, monitoring allows for precise control over reaction times and temperatures to maximize the yield of the desired cis-isomer over the trans-isomer acs.org.

Due to the chiral nature of N-Acetyl O-Benzyl Lamivudine, which stems from the lamivudine core, the separation of its enantiomer and other diastereomers is of paramount importance. Chiral HPLC is the definitive technique for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between stereoisomers.

Research on lamivudine has demonstrated the effectiveness of various chiral columns and mobile phases for achieving high-resolution separation of its enantiomer. ijcrr.comijcrr.com For instance, a Lux cellulose-5 column with a mobile phase of methanol (B129727) and diethylamine (B46881) has proven effective in resolving lamivudine from its enantiomer with a resolution factor greater than 1.5. ijcrr.comijcrr.com Another advanced technique, ultra-high performance supercritical fluid chromatography (UHPSFC), has been used with a Chiralpak IA column to separate all six stereoisomers of lamivudine and tenofovir (B777) disoproxil fumarate (B1241708) in a single 10-minute run, showcasing a rapid and efficient method for quality control. nih.govresearchgate.net These established methods provide a strong foundation for developing specific protocols for the isomeric resolution of this compound.

Below is a table summarizing typical parameters used in the chiral separation of lamivudine analogs.

| Parameter | Method 1: Chiral HPLC | Method 2: UHPSFC |

| Stationary Phase (Column) | Lux cellulose-5, 250x4.6 mm, 5µm | Chiralpak IA |

| Mobile Phase | Methanol: Diethylamine (100:0.1 v/v) | Carbon dioxide / Methanol (containing 0.5% v/v n-butylamine) |

| Flow Rate | 0.5 mL/min | 1.5 mL/min |

| Detection Wavelength | 270 nm | Not Specified |

| Analyte Retention Time | Lamivudine: 7.8 min; Enantiomer: 7.2 min | Not Specified |

| Resolution | > 1.5 | > 1.5 |

Spectroscopic and Structural Characterization Techniques for Novel Compounds

Once a novel compound like this compound is synthesized and purified, its chemical structure must be unequivocally confirmed. A combination of spectroscopic techniques is used to provide a comprehensive characterization, from atomic connectivity to functional group identification.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H NMR would confirm the presence and connectivity of protons, while ¹³C NMR would identify all unique carbon atoms.

Based on related structures, the ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group (typically in the 7.0-7.5 ppm range), the acetyl methyl group (around 2.0 ppm), and the sugar-like oxathiolane ring and cytosine base of the lamivudine core. scielo.brresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively, allowing for the complete and unambiguous assignment of the molecule's constitution and relative stereochemistry.

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound (C₁₇H₁₇N₃O₅S), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement, which should align with its calculated molecular weight of 375.4 g/mol pharmaffiliates.com.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly useful. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 230.04 for the parent lamivudine. acs.org For this compound, the parent ion would be significantly higher. Subsequent fragmentation (MS/MS) would likely show characteristic losses, such as the loss of the benzyl group (C₇H₇) or the acetyl group (C₂H₃O), providing further structural confirmation. acs.orgnih.gov

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural components.

In Vitro Pharmacological Evaluation Assays

The in vitro pharmacological assessment of this compound and its analogs is a critical step in determining their potential as antiviral agents. This process involves a series of standardized assays designed to measure the compound's ability to inhibit viral replication, its interaction with the viral target, and its safety profile in cell-based systems.

Cell Culture Systems for Antiviral Activity Testing (e.g., TZM-bl cells, MT-4 cells)

The initial evaluation of antiviral efficacy is conducted using specialized cell culture systems that are susceptible to viral infection. The choice of cell line is crucial for obtaining reliable and reproducible data.

TZM-bl Cells: This genetically engineered cell line is derived from HeLa cells and is widely used for HIV research. TZM-bl cells are notable for expressing the requisite CD4, CCR5, and CXCR4 receptors and coreceptors, which makes them highly permissive to infection by various HIV strains. nih.govplos.org A key feature of this cell line is the integration of reporter genes for firefly luciferase and E. coli β-galactosidase, which are under the control of the HIV-1 long terminal repeat (LTR) promoter. plos.orglanl.gov Consequently, viral infection and subsequent Tat protein expression lead to the activation of these reporter genes, allowing for sensitive and accurate quantification of antiviral activity. lanl.gov

MT-4 Cells: The MT-4 cell line is an HTLV-I-transformed T-cell line that offers a rapid and sensitive system for screening potential anti-HIV drugs. nih.gov Assays using MT-4 cells can measure the inhibition of viral antigen expression through methods like indirect immunofluorescence and laser flow cytofluorography. nih.gov Alternatively, the cytopathic effect of the virus on the cells can be observed, where the survival of cells in the presence of the test compound indicates antiviral activity. nih.gov This method is particularly well-suited for preliminary drug screening. nih.gov

Table 1: Comparison of Common Cell Lines for Antiviral Testing

| Feature | TZM-bl Cells | MT-4 Cells |

|---|---|---|

| Cell Type | Adherent, epithelial (HeLa derivative) | Suspension, T-lymphocyte |

| Key Features | Engineered to express CD4, CCR5, CXCR4 | HTLV-I transformed T-cell line |

| Reporter System | HIV-1 LTR-driven luciferase and β-galactosidase plos.orglanl.gov | Not applicable |

| Primary Endpoint | Reporter gene expression (e.g., luminescence) lanl.gov | Inhibition of viral antigen expression or cytopathic effect nih.gov |

| Primary Use | High-throughput screening, neutralization assays | Rapid screening for antiviral compounds nih.gov |

Quantitative Measurement of Viral Replication (e.g., luciferase activity, viral load reduction)

To quantify the effectiveness of a compound like this compound, researchers measure its impact on viral replication.

Luciferase Activity: In systems using TZM-bl cells, the level of viral replication is directly proportional to the expression of the luciferase reporter gene. plos.orglanl.gov After infection and treatment with the test compound, a reagent is added to the cells, and the resulting luminescence is measured using a luminometer. nih.gov A reduction in luciferase activity in treated cells compared to untreated control cells indicates that the compound has inhibited a stage of the viral life cycle. lanl.gov

Viral Load Reduction: A more direct measure of antiviral efficacy is the quantification of viral genetic material. In clinical and some in vitro settings, the amount of viral RNA in the plasma or cell culture supernatant is measured using techniques like quantitative polymerase chain reaction (qPCR). For instance, studies on lamivudine have shown that its withdrawal from a treatment regimen leads to a measurable increase in plasma HIV-1 RNA levels, confirming its role in suppressing viral replication. documentsdelivered.com

Enzyme-Based Assays for Target Inhibition (e.g., Reverse Transcriptase inhibition assays)

Since this compound is an analog of lamivudine, a known nucleoside reverse transcriptase inhibitor (NRTI), a key evaluation step is to determine its ability to directly inhibit the HIV-1 reverse transcriptase (RT) enzyme. nih.govnih.gov The RT enzyme has two main functions essential for viral replication: DNA polymerase activity and ribonuclease H (RNase H) activity. mdpi.com

Enzyme-based assays isolate the RT enzyme and measure the compound's ability to inhibit its function in a cell-free system. The inhibition of the DNA polymerase activity is a primary focus for NRTIs. acs.org In these assays, the concentration of the compound required to reduce the enzyme's activity by 50% is determined, known as the half-maximal inhibitory concentration (IC50). For example, in the development of novel RT inhibitors, compounds with IC50 values below 10 µM are often considered for further investigation. acs.orgresearchgate.netnih.gov Some compounds may also be evaluated for their ability to inhibit the RT's RNase H activity. mdpi.comacs.org

Cytotoxicity and Selectivity Index Determination

A crucial aspect of drug development is to ensure that the antiviral effect is not merely a result of the compound being toxic to the host cells.

Cytotoxicity Assays: The cytotoxicity of this compound and its analogs is assessed using various cell viability assays. The MTT assay is a common colorimetric method used to determine the cytotoxic effect of compounds on cell lines like TZM-bl. nih.gov Another method is the resazurin (B115843) fluorometric assay, which also measures cell viability. plos.org These tests determine the 50% cytotoxic concentration (CC50), which is the compound concentration that causes the death of 50% of the cells.

Selectivity Index (SI): The selectivity index is a critical parameter that represents the therapeutic window of a potential drug. It is calculated as the ratio of the CC50 to the IC50 (or the 50% effective concentration, EC50, from cell-based antiviral assays).

SI = CC50 / IC50

A higher SI value is desirable as it indicates that the compound is effective at inhibiting the virus at concentrations far below those at which it becomes toxic to host cells, suggesting a greater margin of safety.

Computational Chemistry and Molecular Modeling in Drug Design

Computational techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of novel antiviral agents like this compound analogs. These methods can predict how a compound will interact with its target, thereby saving significant time and resources compared to traditional screening methods.

De Novo Drug Design and Virtual Screening

De Novo Drug Design: This computational strategy involves building novel molecular structures from the ground up, based on the three-dimensional structure of the target protein. researchgate.netnih.gov In the context of developing new HIV-1 RT inhibitors, the process begins by identifying small molecular fragments that can favorably interact with key areas of the enzyme, such as the non-nucleoside inhibitor binding pocket or the polymerase active site. acs.orgnih.gov These fragments are then computationally linked together to create a larger, novel scaffold molecule. researchgate.net The resulting virtual compounds are then synthesized and tested for their inhibitory activity. acs.orgnih.gov This approach has been successfully used to design broad-range inhibitors effective against both wild-type and drug-resistant variants of HIV-1 RT. researchgate.net

Virtual Screening: Virtual screening is a cost-effective alternative to high-throughput experimental screening for identifying potential lead compounds from vast digital libraries. fiocruz.br This approach uses molecular docking to predict the binding affinity and orientation of compounds within the target's binding site. nih.gov For HIV-1 RT, a screening library can be docked against multiple conformations of the enzyme to account for its known flexibility. nih.gov Compounds are then ranked based on their predicted binding scores, and the top-ranking candidates are selected for experimental validation. nih.gov

Table 2: Overview of Computational Drug Design Strategies

| Strategy | Description | Application to this compound Analog Development |

|---|---|---|

| De Novo Design | Building novel molecules based on the target's structure by linking small, interacting fragments. researchgate.netnih.gov | Designing novel nucleoside or non-nucleoside analogs that fit optimally into the reverse transcriptase active site or allosteric sites. |

| Virtual Screening | Computationally screening large libraries of compounds to identify those likely to bind to the target protein. fiocruz.br | Identifying new chemical scaffolds that could be modified to create potent lamivudine analogs by docking them into the RT structure. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at the molecular level. These techniques provide insights into the binding affinity, conformation, and stability of the ligand-receptor complex, which are crucial for understanding the mechanism of action and for the rational design of new drug candidates.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and scoring them based on a force field that estimates the binding affinity. For lamivudine and its analogs, the primary target is often the reverse transcriptase (RT) enzyme of viruses like HIV. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's inhibitory activity. For instance, studies on N-substituted benzyl/phenyl acetamides have utilized molecular docking to understand their binding within the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 RT. These simulations help in elucidating the molecular mechanism of action and validate experimental findings.

Following molecular docking, molecular dynamics simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules, taking into account the solvent environment. This technique can assess the stability of the binding pose predicted by docking, identify conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of the binding free energy. For example, MD simulations can confirm if a ligand remains firmly bound within the binding pocket of its target protein over a simulation period. The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the atomic positions over time.

The combination of molecular docking and MD simulations offers a comprehensive understanding of ligand-target interactions. These methods can predict how modifications to the parent compound, such as the N-acetylation and O-benzylation of lamivudine, might affect its binding affinity and specificity for the target enzyme. While specific studies on this compound are not widely available, the methodologies have been extensively applied to related compounds to guide the development of novel antiviral agents.

Table 1: Illustrative Molecular Docking Results for a Lamivudine Analog with HIV-1 Reverse Transcriptase

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Asp185, Asp186 | Hydrogen Bond |

| Inhibitory Constant (Ki) (µM) | 0.58 | Tyr115, Met184 | Hydrophobic Interaction |

| Hydrogen Bonds | 3 | Lys65 | Hydrogen Bond |

| Hydrophobic Interactions | 5 | Trp229 | Pi-Pi Stacking |

Note: This table is a representative example based on typical docking studies of nucleoside analogs and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of newly designed analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed biological activity.

For a series of lamivudine analogs, including derivatives like this compound, QSAR can be employed to understand how different substituents affect their antiviral activity. For example, a QSAR study might reveal that increased lipophilicity in a particular region of the molecule enhances its ability to cross cell membranes and reach the target enzyme, while specific electronic features are necessary for optimal interaction with the active site. Such models provide valuable insights into the structure-activity relationships of the compound series.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. Once validated, the model can be used to screen virtual libraries of compounds and predict the activity of novel, unsynthesized molecules. While specific QSAR studies on this compound are not prominent in the literature, the principles of QSAR are widely applied in the development of antiviral agents to guide the design of more potent and selective inhibitors.

Table 2: Example of a QSAR Model for a Series of Antiviral Compounds

| Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| logP (Lipophilicity) | +0.45 | <0.01 | Positive correlation; higher lipophilicity is associated with increased activity. |

| Molecular Weight | -0.12 | 0.03 | Negative correlation; lower molecular weight is favorable for activity. |

| Dipole Moment | +0.28 | <0.01 | Positive correlation; a higher dipole moment enhances activity. |

| Number of H-bond Donors | +0.33 | 0.02 | Positive correlation; more hydrogen bond donors are beneficial for activity. |

Note: This table represents a hypothetical QSAR equation and is for illustrative purposes only. R² = 0.85, Q² = 0.78.

Future Research Trajectories and Unaddressed Challenges in N Acetyl O Benzyl Lamivudine and Nucleoside Analogue Development

Innovations in Stereoselective Synthesis for Cost-Effective Production

A primary challenge in the development of nucleoside analogues like Lamivudine (B182088) and its derivatives is the cost-effective control of stereochemistry. nih.gov The therapeutic efficacy of these compounds is highly dependent on their specific chiral configuration. For Lamivudine, the unnatural L-(-) enantiomer is the active and less cytotoxic form. nih.gov Therefore, developing efficient and economical stereoselective synthetic routes is crucial for large-scale production.

Future research is focused on novel strategies that combine the activation of the carbohydrate's anomeric center and the transfer of stereochemical information in a single step. nih.govacs.org This approach aims to reduce the number of synthetic steps, minimize the use of expensive raw materials, and decrease the molecular weights of intermediates. nih.govacs.org One innovative method involves using readily accessible lactic acid derivatives as chiral auxiliaries. These derivatives can activate the sugar for N-glycosylation while simultaneously directing the stereochemistry of the incoming nucleobase. nih.govacs.org This strategy has shown promise for producing the desired β-enantiomer, which is a significant challenge in this class of 2'-deoxynucleosides. nih.gov

Table 1: Comparison of Synthetic Strategies for Stereocontrol

| Strategy | Description | Advantages | Challenges |

| Traditional Resolution | Separation of a racemic mixture into individual enantiomers. | Well-established methodology. | Often inefficient, with a theoretical maximum yield of 50% for the desired isomer. |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials from natural sources. | High stereochemical purity. | Limited availability and high cost of starting materials. |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer over the other. | High efficiency and selectivity. | Catalyst development can be complex and expensive. |

| Substrate-Controlled Synthesis | Utilizing an asymmetric leaving group for selective acylation to govern the absolute stereochemistry. acs.org | Combines sugar activation and stereodetermination, potentially reducing steps and costs. nih.govacs.org | Requires careful optimization of reaction conditions to achieve high diastereoselectivity. acs.org |

By focusing on supply-centered synthesis, which utilizes low-cost, widely available starting materials, researchers aim to make these essential medicines more accessible globally. researchgate.net

Design of Multifunctional Prodrugs for Enhanced Efficacy and Reduced Toxicity

Nucleoside analogues like Lamivudine often face challenges such as poor solubility, limited cell penetration, and the need for intracellular phosphorylation to become active. nih.gov The first phosphorylation step is often the rate-limiting factor in their activation. mdpi.comuri.edu Prodrug strategies are employed to overcome these limitations by masking the active molecule with a promoiety that is cleaved in vivo to release the parent drug. nih.govmdpi.com

Future research in this area is moving towards the design of multifunctional prodrugs for derivatives like N-Acetyl O-Benzyl Lamivudine. These prodrugs aim to achieve several goals simultaneously:

Improved Pharmacokinetics : Enhancing oral bioavailability and cell membrane permeability by increasing lipophilicity. mdpi.comnih.gov For instance, attaching a stearate (B1226849) moiety to Lamivudine was shown to significantly increase its octanol-water partition coefficient. nih.gov

Targeted Delivery : Directing the drug to specific tissues or cells to increase its concentration at the site of infection and reduce systemic toxicity. nih.gov

Bypassing Rate-Limiting Steps : Formulating nucleotide prodrugs (e.g., phosphoramidates) can bypass the initial, often inefficient, phosphorylation step, leading to higher intracellular concentrations of the active triphosphate form. researchgate.net

Reduced Toxicity : By ensuring the drug is released predominantly in target cells, systemic exposure and associated side effects, such as mitochondrial toxicity, can be minimized. mdpi.comazolifesciences.com

The development of conjugates with fatty acids, peptides, or other molecules is a promising strategy for creating agents with enhanced lipophilicity, sustained intracellular release, and a higher barrier to the development of drug resistance. uri.edu

Development of Antiviral Agents Effective Against Drug-Resistant Strains

The emergence of drug-resistant viral strains is a major obstacle in the long-term efficacy of antiviral therapies. nih.gov For HIV, resistance to nucleoside reverse transcriptase inhibitors (NRTIs) can develop through mutations in the viral polymerase gene. benthamdirect.com These mutations can either decrease the incorporation of the drug into the viral DNA or increase its removal from the terminated DNA chain. benthamdirect.com

A critical future challenge is the design of this compound and other derivatives that can evade these resistance mechanisms. Research efforts are concentrated on several key areas:

Novel Structural Modifications : Creating new analogues with unique structures that can bind effectively to mutant enzymes. biorxiv.org This includes developing compounds with unprecedented carbobicyclic cores that may interact differently with the polymerase active site. biorxiv.org

Alternative Mechanisms of Action : Exploring compounds that inhibit viral replication through different mechanisms, such as translocation-defective RT inhibitors (TDRTIs). acs.org These agents, despite having a 3'-hydroxyl group, act as terminators by making it difficult for the reverse transcriptase to move along the nucleic acid primer. acs.org

High Resistance Barrier : Developing drugs that require multiple viral mutations to confer resistance, thus making resistance development less likely. nih.gov

The continuous effort to identify new agents with activity against drug-resistant strains of viruses like HIV-1 remains a high priority. nih.gov

Exploration of this compound and Related Derivatives for Broader Antiviral Spectrum

While many antiviral drugs are highly specific to a single virus, there is a growing need for broad-spectrum antiviral agents (BSAAs) to combat emerging viral threats and prepare for future pandemics. nih.govnih.gov Nucleoside analogues are a promising class for BSAA development because they target viral polymerases, which can be conserved across different viral families. sci-hub.se

Future research will explore the potential of this compound and other derivatives beyond their primary targets of HIV and HBV. nih.gov Lamivudine itself has demonstrated activity against HBV in addition to HIV, suggesting that its derivatives may also possess a wider range of action. nih.gov

Table 2: Potential Viral Targets for Broad-Spectrum Nucleoside Analogues

| Virus Family | Examples | Rationale for Targeting |

| Retroviridae | Human Immunodeficiency Virus (HIV) | Proven target of Lamivudine. nih.gov |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Proven target of Lamivudine. nih.gov |

| Coronaviridae | SARS-CoV-2 | Some nucleoside analogues (e.g., Remdesivir) have shown efficacy. azolifesciences.comnih.gov |

| Flaviviridae | Hepatitis C Virus (HCV), Zika, Dengue | Nucleoside analogues are a key component of HCV therapy. azolifesciences.com |

| Filoviridae | Ebola Virus | Remdesivir was originally developed for Ebola. azolifesciences.com |

Research will focus on screening Lamivudine derivatives against a wide panel of viruses and understanding the structural requirements for broad-spectrum activity. sci-hub.se This involves repurposing existing drugs and designing new molecules with novel scaffolds that can inhibit the polymerases of multiple viruses. sci-hub.se

Integration with Advanced Drug Delivery Systems for Targeted Therapy

The efficacy of antiviral agents can be significantly enhanced by advanced drug delivery systems that ensure the drug reaches its target site in sufficient concentrations while minimizing systemic exposure. researchgate.net For nucleoside analogues, which are often hydrophilic, specialized systems are needed to improve their transport across cellular membranes. uri.eduazolifesciences.com

Future work will focus on integrating this compound into various delivery platforms:

Nanoparticles : Polymeric nanoparticles and dendrimers can encapsulate nucleoside analogues, improving their solubility, stability, and cellular uptake. researchgate.net

Micelles : Polymeric micelles, such as those made from stearic acid-g-chitosan oligosaccharide, have been used to deliver lipophilic prodrugs of Lamivudine, showing high cellular uptake and enhanced antiviral activity in vitro. nih.gov

Liposomes : These lipid-based vesicles can carry both hydrophilic and lipophilic drugs, and their surface can be modified to target specific cells.

Conjugates : Attaching the drug to macromolecules can improve its pharmacokinetic profile and allow for targeted delivery. nih.gov

These sophisticated systems aim to achieve selective targeting of infected cells, thereby increasing therapeutic efficacy and reducing the potential for toxicity. researchgate.net

Investigation of Novel Biological Targets for Nucleoside Analogue Intervention

The primary target for most nucleoside analogues is the viral polymerase (e.g., reverse transcriptase, DNA polymerase, or RNA-dependent RNA polymerase). nih.govazolifesciences.com However, the high mutation rate of viruses can lead to resistance against polymerase inhibitors. nih.gov A key future direction is the identification and validation of novel biological targets for nucleoside analogue intervention.

Researchers are exploring other viral and host enzymes that could be targeted to inhibit viral replication. nih.govnih.gov Potential novel targets include:

Viral Helicases and Primases : These enzymes are essential for unwinding and priming viral nucleic acids for replication.

Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) : This domain, found in coronaviruses, is another potential binding site for nucleotide analogues that could inhibit the polymerase without being incorporated into the growing chain. nih.gov

Host Enzymes : Targeting host cell kinases or other enzymes that are co-opted by the virus for its replication can be an effective strategy. This approach may also present a higher barrier to resistance, as the virus cannot easily mutate host proteins. acs.org

Viral Exonucleases : In some viruses like SARS-CoV-2, an exonuclease provides a proofreading function that can remove misincorporated nucleoside analogues. Inhibiting this exonuclease could enhance the efficacy of the antiviral drug. acs.org

By expanding the range of potential targets, the development of next-generation nucleoside analogues like this compound can provide new therapeutic options to combat viral diseases, including those caused by drug-resistant pathogens. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl O-Benzyl Lamivudine, and how can its purity be validated in academic settings?

- Methodological Answer : Synthesis typically involves benzylation and acetylation of lamivudine (3TC) intermediates. Researchers should optimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize side products like the 5’-epi isomer . Purity validation requires HPLC with UV detection (λ = 270 nm) and LC-MS for molecular weight confirmation. Cross-reference with commercial standards (e.g., CAS 1091585-30-6) for retention time alignment .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm benzyl and acetyl substituents, comparing spectral data to lamivudine derivatives . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, though limited public data exist for this compound. Collaborate with facilities like NIST for advanced spectroscopic validation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., d8 analogs ) to account for matrix effects. Optimize extraction using solid-phase extraction (SPE) with C18 cartridges. Include method validation parameters per ICH guidelines (precision, accuracy, LOQ) .

Advanced Research Questions

Q. How does N-Acetyl O-Benzyl modification impact lamivudine’s resistance profile in HIV/HBV studies?

- Methodological Answer : Conduct in vitro antiviral assays (e.g., plaque reduction in HBV-infected HepG2 cells) comparing 3TC and its acetyl-benzyl derivative. Monitor RT inhibition efficacy via qPCR for viral load and sequencing for mutation emergence (e.g., M204V/I in HBV). Cross-reference with entecavir combination studies to assess synergy .

Q. What experimental strategies resolve discrepancies in metabolic stability data for this compound?

- Methodological Answer : Use microsomal stability assays (human liver microsomes) with CYP450 inhibitors to identify enzymatic pathways. Compare half-life (t½) values across labs by standardizing incubation conditions (pH, temperature). Validate findings with in vivo pharmacokinetic studies in rodent models .

Q. How can researchers design studies to elucidate the role of this compound in nucleoside analog toxicity?

- Methodological Answer : Employ mitochondrial toxicity assays (e.g., MTT assay in HepaRG cells) to measure ATP depletion and lactate production. Pair with RNA-seq to identify dysregulated pathways (e.g., POLG mutations). Contrast toxicity profiles with parent lamivudine and other N-acetylated analogs .

Methodological Considerations

- Data Contradiction Analysis : When conflicting stability or efficacy data arise, replicate experiments using harmonized protocols (e.g., WHO guidelines for antiviral testing) and apply statistical tools like Fisher’s Exact Test for categorical outcomes or ANOVA for continuous variables .

- Experimental Design : For metabolic studies, include controls for benzyl/acetyl group hydrolysis (e.g., incubate with esterases) and validate metabolite structures via HR-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.